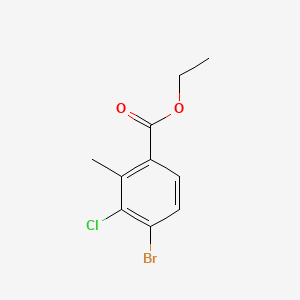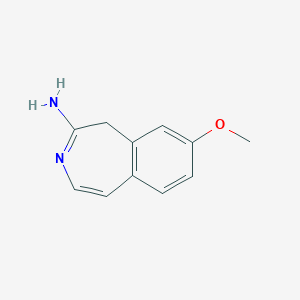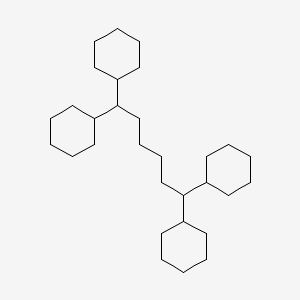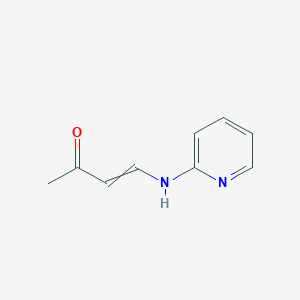![molecular formula C20H18O4 B13932979 4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid CAS No. 736182-79-9](/img/structure/B13932979.png)
4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid is an organic compound that features a biphenyl group linked to a furan ring via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl structure.
Etherification: The biphenyl compound is then reacted with an appropriate alkyl halide to introduce the ethyl chain.
Furan Ring Formation: The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Biphenylacetic acid: Another biphenyl derivative with different functional groups.
Tetrazole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid is unique due to its specific combination of a biphenyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
736182-79-9 |
|---|---|
Molekularformel |
C20H18O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-methyl-4-[2-(4-phenylphenoxy)ethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C20H18O4/c1-14-17(13-19(24-14)20(21)22)11-12-23-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
LAJVLLVBVGOGGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C(=O)O)CCOC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















